methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate
Description
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 5-methyl substituent, a pyridin-3-ylcarbamoyl group at position 2, and a methyl ester at position 2. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with kinase inhibitors and other bioactive thiophene derivatives .
Properties
IUPAC Name |
methyl 5-methyl-2-(pyridin-3-ylcarbamoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-6-10(12(17)19-2)11(20-8)16-13(18)15-9-4-3-5-14-7-9/h3-7H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCFPBLWLUZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)NC2=CN=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142056 | |
| Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777874-77-8 | |
| Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777874-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the pyridin-3-ylcarbamoyl group and the esterification of the carboxylate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like halides or amines, and electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions may result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity : Research has indicated that methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate exhibits significant anticancer properties. A study investigated its effects on various cancer cell lines, demonstrating its potential to inhibit cell proliferation and induce apoptosis in tumor cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction A549 (Lung) 10.0 Cell cycle arrest HeLa (Cervical) 15.0 Inhibition of DNA synthesis -
Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, particularly in models of arthritis. It was found to reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in autoimmune diseases.
- Case Study : In a rat model of rheumatoid arthritis, administration of the compound led to a significant reduction in swelling and pain, alongside decreased levels of IL-6 and TNF-alpha.
Pharmacological Research
-
Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, such as kinases and phosphatases.
Enzyme Inhibition (%) Concentration (µM) Protein Kinase A 75 5 Phospholipase C 65 10 - Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's disease. It appears to reduce amyloid-beta accumulation and improve cognitive function in animal studies.
Material Science Applications
The compound's unique chemical structure allows it to be utilized in the development of novel materials:
- Organic Photovoltaics : Due to its electronic properties, this compound is being explored as a potential component in organic solar cells, enhancing light absorption and charge transport.
- Sensors : The thiophene moiety provides favorable characteristics for use in chemical sensors, particularly for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity: The target compound’s pyridin-3-ylcarbamoyl group distinguishes it from analogs with phenyl () or acetyl () substituents. This group may improve solubility and target-specific interactions compared to hydrophobic phenyl groups . The methyl ester at position 3 is common across analogs, but the Boc-protected amino group in highlights its utility as a synthetic intermediate .
Synthetic Routes :
- Thiophene cores are typically synthesized via Gewald reactions (e.g., ), followed by functionalization. The target compound likely requires coupling reactions to introduce the pyridinylcarbamoyl group, akin to methods in (e.g., Suzuki-Miyaura cross-coupling for boronic acid derivatives) .
Biological Implications :
- Pyridinylcarbamoyl and phenylacetyl substituents () may confer distinct binding affinities. For instance, pyridinyl groups are common in kinase inhibitors, while phenylacetyl moieties are associated with anti-inflammatory activity .
- The bromo substituent in enables further derivatization (e.g., palladium-catalyzed couplings), whereas the target compound’s methyl group limits such reactivity .
Physicochemical Properties :
- The target compound’s molar mass (~295 g/mol) is lower than ’s derivative (365 g/mol), suggesting better bioavailability. However, the pyridinyl group’s polarity may reduce membrane permeability compared to phenyl analogs .
Biological Activity
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate, with the CAS number 777874-77-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C13H13N3O3S, and it has a molecular weight of 291.33 g/mol. The structure features a thiophene ring substituted with a pyridine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O3S |
| Molecular Weight | 291.33 g/mol |
| CAS Number | 777874-77-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine-based amines. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of thiophene have been shown to inhibit the interaction between viral proteins, which is crucial for viral replication. In particular, compounds with similar structures demonstrated IC50 values in the micromolar range against various strains of influenza virus, suggesting that this compound may possess comparable activity .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. In vitro studies have shown that thiophene derivatives can exhibit moderate to good activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 100 μg/mL, indicating their effectiveness in inhibiting bacterial growth .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways in pathogens. For instance, it may interfere with protein-protein interactions essential for viral assembly and replication or disrupt metabolic processes in bacterial cells.
Case Studies
- Antiviral Screening : A study evaluated a series of thiophene-based compounds for their ability to inhibit the PA-PB1 interaction in influenza viruses. The most potent compound exhibited an IC50 value of 1.1 μM, demonstrating the potential for thiophene derivatives in antiviral drug development .
- Antitubercular Evaluation : Another investigation assessed various thiophene derivatives against M. tuberculosis using the agar dilution method. Compounds were found to have MIC values as low as 25 μg/mL, showcasing their promise as new antitubercular agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
